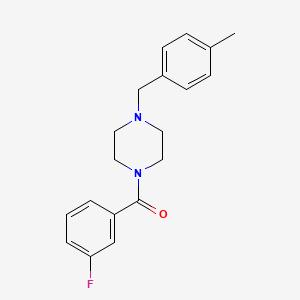
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone, also known as DMMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMMA is a member of the acridine family of compounds, which are known for their diverse biological activities such as anti-cancer, anti-viral, and anti-inflammatory properties. In
Applications De Recherche Scientifique
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been the subject of scientific research due to its potential applications in various fields. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to exhibit anti-viral activity by inhibiting the replication of the hepatitis C virus. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. This compound has also been shown to inhibit the activity of the JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS3/4A protease. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has several advantages for lab experiments, including its high potency and selectivity. This compound is also relatively easy to synthesize using a variety of methods. However, this compound also has several limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone research. One direction is to further investigate its potential anti-cancer activity and to develop this compound-based drugs for cancer treatment. Another direction is to investigate its potential anti-viral activity and to develop this compound-based drugs for the treatment of viral infections. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Méthodes De Synthèse
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate, which is then oxidized to form this compound. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino ketone intermediate, which is then cyclized to form this compound. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form this compound.
Propriétés
IUPAC Name |
3,3-dimethyl-9-(methylamino)-2,4-dihydroacridin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2)8-12-14(13(19)9-16)15(17-3)10-6-4-5-7-11(10)18-12/h4-7H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGKEQQZGDFJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5806177.png)


![5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B5806197.png)





![5-(4-ethoxyphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5806253.png)
